Synthetic Yield Benchmarking: 84% Yield in N-Methylsulfamoylation Step vs. 94.8% for Unsubstituted Sulfamoyl Analog
In the patented synthesis of sulverapride, 2,3-dimethoxy-5-methylsulphamoyl benzoic acid is prepared via reaction of 2,3-dimethoxy-5-chlorosulphonyl benzoic acid with 33% aqueous methylamine at 0–5 °C, yielding 83 g (84% yield) with a melting point of 164–165 °C [1]. In contrast, the structurally analogous 2,3-dimethoxy-5-sulphamoyl benzoyl chloride (the acid chloride of the unsubstituted sulfamoyl analog CAS 66644-80-2) is reported to be obtained in 94.8% yield with a melting point of 153 °C under comparable chlorosulfonylation conditions [2]. The 10.8 percentage-point lower yield for the N-methylated derivative reflects the intrinsic steric and electronic penalty of introducing the N-methyl substituent, which reduces the nucleophilicity of the amine and alters the reaction kinetics. This yield differential has direct cost-of-goods implications for procurement: the N-methylsulfamoyl intermediate is inherently more expensive to produce per kilogram than its unsubstituted counterpart, and procurement decisions must weigh this against the therapeutic specificity it enables in the final drug substance.
| Evidence Dimension | Isolated yield of sulfamoylation/acylation step |
|---|---|
| Target Compound Data | 84% yield; m.p. 164–165 °C |
| Comparator Or Baseline | 2,3-Dimethoxy-5-sulphamoyl benzoyl chloride: 94.8% yield; m.p. 153 °C (acid chloride form; CAS 66644-80-2 free acid m.p. 200–205 °C per commercial specifications) |
| Quantified Difference | Target compound yield is 10.8 percentage points lower; target compound m.p. is 11–12 °C higher than comparator acid chloride (or ≈36–41 °C lower than the free sulfamoyl acid) |
| Conditions | Patent US 4,364,867 (1982): 2,3-dimethoxy-5-chlorosulphonyl benzoic acid reacted with 33% aq. methylamine, 0–5 °C; Comparator: Patent family data for 2,3-dimethoxy-5-sulphamoyl benzoyl chloride preparation via SOCl₂/chlorosulfonic acid route |
Why This Matters
The lower yield directly increases the cost of the N-methyl intermediate relative to the unsubstituted sulfamoyl analog, a factor that must be incorporated into cost models when selecting this intermediate for sulverapride synthesis versus using the unsubstituted analog for sulpiride.
- [1] Thominet, M. L. US Patent 4,364,867 (1982). Stage II: 2,3-dimethoxy-5-methylsulphamoyl benzoic acid, 84% yield, m.p. 164–165 °C. https://patents.google.com/patent/US4364867 View Source
- [2] New substituted heterocyclic benzamides patent family (1980s). 2,3-Dimethoxy-5-sulphamoyl benzoyl chloride: 94.8% yield, m.p. 153 °C. Referenced via companyprofiles.justatic.com and molaid.com intermediate summaries. View Source
